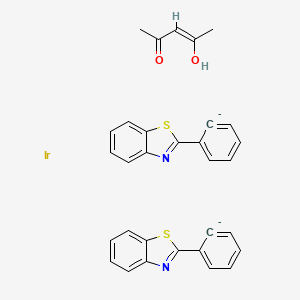
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is a complex compound that combines organic and inorganic chemistry This compound is notable for its unique structure, which includes a hydroxyl group, an enone, and a benzothiazole moiety coordinated to an iridium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole typically involves multiple steps:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Synthesis of 2-phenyl-1,3-benzothiazole: This is usually synthesized via the condensation of 2-aminothiophenol with benzaldehyde.
Coordination to Iridium: The final step involves the coordination of the synthesized organic ligands to an iridium precursor, such as iridium chloride, under specific conditions (e.g., reflux in ethanol).
Industrial Production Methods
Industrial production methods for such complex compounds often involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Wirkmechanismus
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole: Similar structure but different geometric isomer.
(Z)-4-hydroxypent-3-en-2-one;platinum;2-phenyl-1,3-benzothiazole: Similar structure but with a different metal center.
Uniqueness
The uniqueness of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole lies in its combination of functional groups and metal center, which provides a unique set of chemical properties. This makes it particularly valuable in catalysis and materials science, where such properties can be leveraged to develop new technologies and applications.
Eigenschaften
Molekularformel |
C31H24IrN2O2S2-2 |
|---|---|
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI-Schlüssel |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Kanonische SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


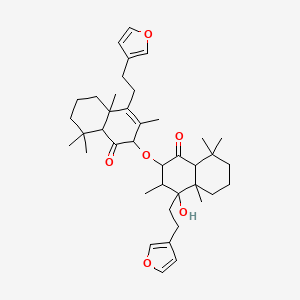
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)


![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
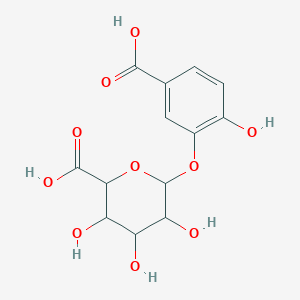
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
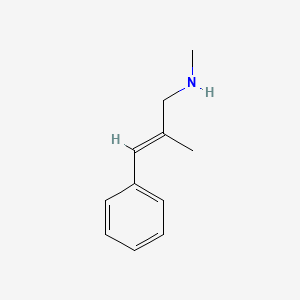
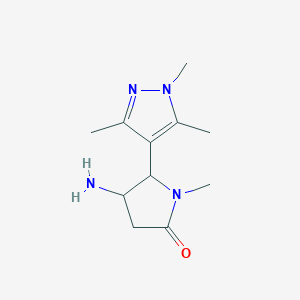
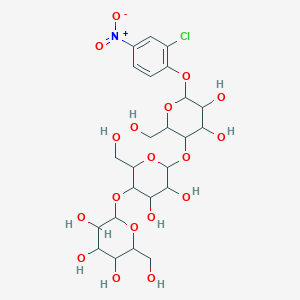
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
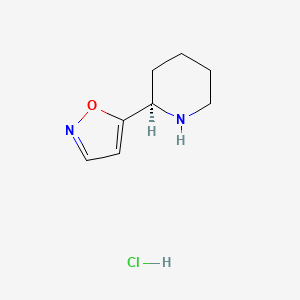
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

